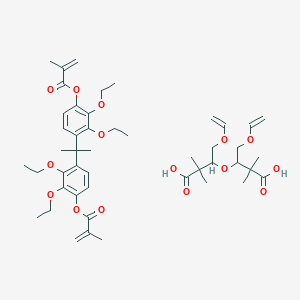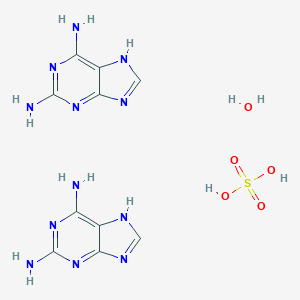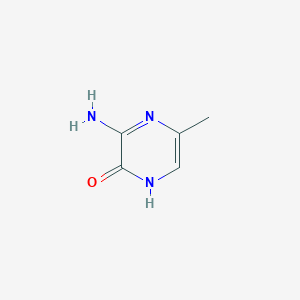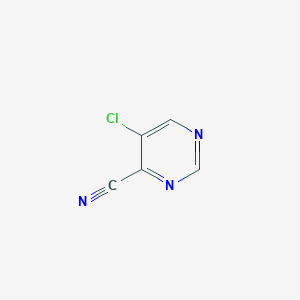![molecular formula C8H7ClN2O B040593 5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 115576-98-2](/img/structure/B40593.png)
5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a molecular formula of C9H7ClN2O and a molecular weight of 196.62 g/mol. This compound has various applications in the field of medicinal chemistry, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of bacteria and fungi. Another advantage is its ability to induce apoptosis in cancer cells, which may make it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with.
Future Directions
There are several future directions for the research on 5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one. One direction is the development of new drugs based on this compound for the treatment of cancer, infectious diseases, and inflammation-related disorders. Another direction is the investigation of the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, further research is needed to explore the potential of this compound as a diagnostic tool for the detection of diseases.
Synthesis Methods
The synthesis of 5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods, including the reaction of 2-aminobenzoic acid with paraformaldehyde and hydrochloric acid in the presence of ethanol. Another method involves the reaction of o-phenylenediamine with paraformaldehyde and hydrochloric acid in the presence of acetic acid. The yield of the synthesis reaction is typically around 50-60%.
Scientific Research Applications
5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one has various applications in scientific research. It has been shown to have antimicrobial, antitumor, anti-inflammatory, and antifungal properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammation-related disorders. It has also been used in the development of new diagnostic tools for the detection of diseases.
properties
CAS RN |
115576-98-2 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-(chloromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
IQZSACWHKCETMI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCl)NC(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1CCl)NC(=O)N2 |
synonyms |
2H-Benzimidazol-2-one,5-(chloromethyl)-1,3-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















